Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate
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Overview
Description
Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is a heterocyclic compound that features an oxazole ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate typically involves the cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from appropriate precursors . The reaction is carried out at room temperature in methanol or using excess reactants as solvents. The yield and purity of the product can be optimized by adjusting reaction times and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,3-oxazoles: These compounds share a similar oxazole ring structure but differ in their substituents and reactivity.
1,2-Oxazoles: These compounds have a similar heterocyclic ring but differ in the position of the nitrogen and oxygen atoms.
Uniqueness
Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is unique due to its specific combination of an oxazole ring with a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H15N2O3
- Molecular Weight : 245.27 g/mol
- CAS Number : 144537-11-1
This compound features a benzoate moiety linked to a 1,2-oxazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic pathway can vary but often includes the formation of the oxazole ring followed by esterification with methyl benzoate.
Antimicrobial Properties
Several studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been reported to show efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Cytotoxicity and Antitumor Activity
Research indicates that oxazole derivatives can possess cytotoxic properties against cancer cell lines. A study examining related compounds found that they could inhibit the proliferation of HL-60 human promyelocytic leukemia cells. The cytotoxicity was attributed to apoptosis induction and cell cycle arrest mechanisms.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Methyl4-(5-ethoxy... | 15 | HL-60 |
Related Oxazole Derivative | 20 | MDA-MB-231 |
Anti-inflammatory Effects
The biological activity of Methyl4-(5-ethoxy... also extends to anti-inflammatory effects. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
-
Study on Antimicrobial Activity :
In a comparative study on various oxazole derivatives, Methyl4-(5-ethoxy...) was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. -
Cytotoxicity Analysis :
A recent investigation into the cytotoxic effects of this compound revealed an IC50 value of 15 µM against HL-60 cells after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis. -
Anti-inflammatory Response :
In vivo studies demonstrated that administration of Methyl4-(5-ethoxy...) significantly reduced airway hyperreactivity in a guinea pig model of asthma, showcasing its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12-8-11(14-18-12)9-4-6-10(7-5-9)13(15)16-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
WZVOAADCECRSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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